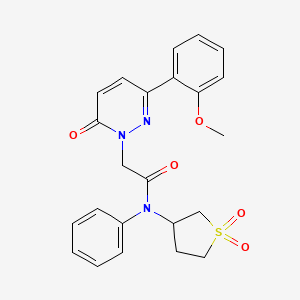

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide, often abbreviated as Compound X , belongs to the class of heterocyclic organic compounds. Its complex structure combines elements from both pyridazine and acetamide moieties. Let’s break it down:

Pyridazine Ring: The pyridazine core consists of two nitrogen atoms and four carbon atoms arranged in a six-membered ring. This ring imparts aromatic character to the compound.

Acetamide Group: The acetamide portion contains an amide functional group (RCONH₂), where R represents the phenyl group.

Preparation Methods

Synthetic Routes::

Condensation Reaction:

Industrial Production:

Chemical Reactions Analysis

Compound X undergoes several reactions:

Oxidation: It can be oxidized to form a sulfoxide or sulfone.

Reduction: Reduction of the pyridazine ring or the amide group is possible.

Substitution: Nucleophilic substitution reactions occur at the pyridazine nitrogen or the phenyl ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Compound X finds applications in:

Medicine: Investigated for potential antitumor, anti-inflammatory, or antimicrobial properties.

Chemical Biology: Used as a probe to study biological processes.

Industry: As a starting material for the synthesis of other compounds.

Mechanism of Action

- Compound X likely interacts with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Similar Compounds: Other pyridazine-based compounds, such as and .

Uniqueness: Compound X’s combination of pyridazine and acetamide moieties sets it apart.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesizing findings from various studies to provide an authoritative overview.

The compound is characterized by a complex structure that includes a tetrahydrothiophene moiety and a pyridazine ring, which are known for their diverse biological properties. The molecular formula is C19H22N2O3S, and its molecular weight is approximately 358.45 g/mol.

Research indicates that compounds with similar structures often exhibit mechanisms involving the inhibition of specific enzymes or pathways associated with cancer cell proliferation. For instance, compounds containing thiophene and pyridazine rings have been shown to interact with the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in many cancers.

Anticancer Activity

Several studies have reported on the anticancer properties of related compounds. For example, a study evaluated the cytotoxic effects of various tetrahydropyrazino derivatives against breast cancer cell lines (MCF-7 and MDA-MB-468). The results showed that certain derivatives exhibited significant cytotoxicity and selectivity towards these cancer cells, suggesting that similar mechanisms may be at play for this compound .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Research has shown that related thiophene derivatives can inhibit key enzymes involved in tumor growth and metastasis. For example, studies on sulfonamide derivatives indicated their effectiveness in inhibiting carbonic anhydrase activity, which plays a role in cancer cell survival .

Case Studies

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that compounds with similar structures exhibit favorable absorption characteristics and metabolic stability, which are essential for effective drug development.

Properties

Molecular Formula |

C23H23N3O5S |

|---|---|

Molecular Weight |

453.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-phenylacetamide |

InChI |

InChI=1S/C23H23N3O5S/c1-31-21-10-6-5-9-19(21)20-11-12-22(27)25(24-20)15-23(28)26(17-7-3-2-4-8-17)18-13-14-32(29,30)16-18/h2-12,18H,13-16H2,1H3 |

InChI Key |

LIGBJOZXHAISEA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)N(C3CCS(=O)(=O)C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.